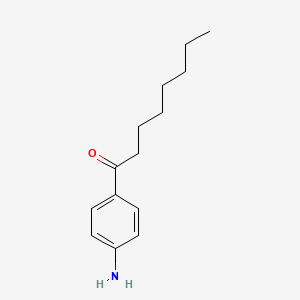

4'-Aminooctanophenone

Descripción general

Descripción

4’-Aminooctanophenone is an organic compound with the molecular formula C14H21NO. It is a white to light yellow powder or crystal. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminooctanophenone can be achieved through several methods. One common method involves the reduction of p-nitroacetophenone. Another method includes the acylation of aniline with octanoyl chloride under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Aminooctanophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

4’-Aminooctanophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products Formed

Nucleophilic Substitution: Alkylated derivatives of 4’-Aminooctanophenone.

Oxidation: Ketones or carboxylic acids.

Condensation: Larger aromatic compounds or heterocyclic structures.

Aplicaciones Científicas De Investigación

4’-Aminooctanophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4’-Aminooctanophenone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminoacetophenone: Similar in structure but with a shorter alkyl chain.

4-Aminobenzophenone: Contains a benzophenone moiety instead of an octanophenone.

4-Aminobutyrophenone: Features a butyrophenone structure.

Uniqueness

4’-Aminooctanophenone is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

4'-Aminooctanophenone, a compound with the chemical formula C₁₄H₁₉NO, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

This compound exhibits several biochemical properties that contribute to its biological activity. It is known to influence various cellular processes, including:

- Cell Signaling : The compound modulates cell signaling pathways, which are crucial for cellular communication and function.

- Gene Expression : It affects the expression of specific genes, leading to alterations in protein synthesis and cellular behavior.

- Metabolic Pathways : this compound can impact metabolic flux within cells by altering key metabolic pathways.

The mechanism of action for this compound involves interactions with specific biomolecules:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites. This interaction can prevent substrate binding or enhance enzyme activity by stabilizing their active conformations.

- Temporal Effects : Research indicates that the effects of this compound can vary over time due to its stability and degradation under different conditions.

Cellular Effects

Studies have shown that this compound significantly influences various cell types. For example, it has been observed to enhance enzyme activity at low doses while causing cellular damage at higher doses. Understanding these dosage-dependent effects is essential for safe application in research and potential therapeutic uses.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated varying effects on cancer cell lines. For instance, it exhibited promising antiproliferative activity against human colon cancer cell lines (HT-29, LS180) with IC50 values indicating effective inhibition of cell growth .

- Animal Models : Research involving animal models has shown that the compound's biological effects can differ based on dosage. Low doses may yield beneficial outcomes such as enhanced metabolic activity, while high doses could lead to toxic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Aminoacetophenone | Shorter alkyl chain | Anticancer properties |

| 4-Aminobenzophenone | Benzophenone moiety | Antimicrobial and anticancer activities |

| 4-Aminobutyrophenone | Butyrophenone structure | Neuroactive properties |

| This compound | Longer alkyl chain | Unique solubility and reactivity profile |

Propiedades

IUPAC Name |

1-(4-aminophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQPGJKTCYTPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213417 | |

| Record name | 4-Aminooctoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-78-6 | |

| Record name | 4-Aminooctoylphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminooctoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.